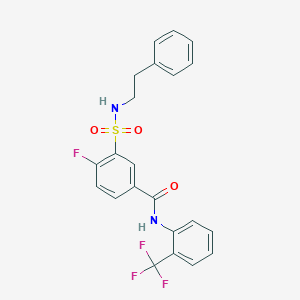

![molecular formula C23H20N2O4 B2555254 5-(benzyloxy)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide CAS No. 1021060-32-1](/img/structure/B2555254.png)

5-(benzyloxy)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

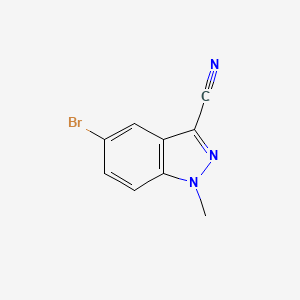

“5-(benzyloxy)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide” is a compound with the molecular formula C19H20N2O2 . It belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .

Synthesis Analysis

The synthesis of similar indole derivatives has been a topic of interest to organic and medicinal chemists . A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The structure also includes a carboxamide group attached to an indole .Chemical Reactions Analysis

The corresponding hydrazide was reacted with a variety of arylsulfonyl chlorides in sodium carbonate solution (pH 9-10) to afford N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 592.9±45.0 °C at 760 mmHg, and a flash point of 312.4±28.7 °C . It has a molar refractivity of 92.1±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 258.3±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Antioxidant and Neuroprotective Effects

Research highlights the synthesis of derivatives related to the compound that show potent antioxidant capacity and neuroprotective effects against cell death induced by oxidative stress. These compounds have been identified as new antioxidant agents for pathologies associated with oxidative stress, such as neurodegenerative diseases (Pachón-Angona et al., 2019).

Anticholinesterase Activity

Another study demonstrated that derivatives incorporating the benzyloxy moiety exhibit significant activity toward acetylcholinesterase (AChE), suggesting their potential in treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).

Antimicrobial Activity

Compounds derived from this chemical structure have shown promising antimicrobial activities. For instance, new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been synthesized and demonstrated significant efficacy against a range of bacteria and fungi, highlighting their potential as antimicrobial agents (Hassan, 2013).

Polymerization and Antibacterial Applications

Novel acrylate monomers based on the compound have been synthesized and polymerized, with the resulting polymers showing moderate to good antibacterial and antifungal activities. This suggests applications in developing antimicrobial materials or coatings (Saraei et al., 2016).

Synthesis of Heterocyclic Compounds

The compound's derivatives have been utilized in the synthesis of various heterocyclic structures, indicating its versatility as a precursor in organic synthesis aimed at creating novel compounds with potential biological activities (Myannik et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-4-oxo-5-phenylmethoxypyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-20-12-21(29-15-22(20)28-14-16-6-2-1-3-7-16)23(27)24-11-10-17-13-25-19-9-5-4-8-18(17)19/h1-9,12-13,15,25H,10-11,14H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNXJHISNRSJOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2555172.png)

![2-Methyl-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2555173.png)

![5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2555180.png)

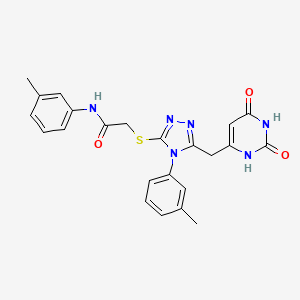

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555186.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2555187.png)

![4-acetyl-N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2555190.png)

![3-[(3-Methylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2555192.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2555194.png)